(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride
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Overview
Description
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride typically involves the following steps:
Cyclohexanone to Cyclohexanol: The initial step involves the reduction of cyclohexanone to cyclohexanol using a reducing agent such as sodium borohydride.
Cyclohexanol to Cyclohexylamine: Cyclohexanol is then converted to cyclohexylamine through an amination reaction using ammonia and a suitable catalyst.
Cyclohexylamine to 2-Aminocyclohexane-1-carbonitrile: The cyclohexylamine undergoes a cyanation reaction to form 2-aminocyclohexane-1-carbonitrile.
Formation of Hydrochloride Salt: Finally, the 2-aminocyclohexane-1-carbonitrile is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-Ephedrine Hydrochloride: Shares similar stereochemistry but differs in functional groups and applications.
(1R,2S)-Pseudoephedrine Hydrochloride: Another stereoisomer with distinct pharmacological properties.
(1R,2S)-Methcathinone Hydrochloride: A related compound with stimulant effects.
Uniqueness
(1R,2S)-2-Aminocyclohexane-1-carbonitrile hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C7H13ClN2 |
---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7H,1-4,9H2;1H/t6-,7-;/m0./s1 |
InChI Key |
JBEUIYULCKXPPX-LEUCUCNGSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C#N)N.Cl |
Canonical SMILES |
C1CCC(C(C1)C#N)N.Cl |
Origin of Product |
United States |
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